Quinuclidin-4-ylmethanamine hydrochloride
Description
Significance of the Quinuclidine (B89598) Core in Chemical Synthesis and Design
The quinuclidine nucleus, chemically known as 1-azabicyclo[2.2.2]octane, is a highly symmetrical and rigid heterocyclic system. nih.gov This conformational rigidity is a key feature that imparts a predictable three-dimensional structure to molecules incorporating this core. In drug design, this structural pre-organization can lead to enhanced binding affinity and selectivity for specific biological targets by reducing the entropic penalty upon binding. The quinuclidine moiety is a recognized desirable structure and a useful template for designing novel compounds with significant pharmacological potential. nih.gov
Its character as a bicyclic tertiary amine gives it distinct basic properties, with the conjugate acid of quinuclidine having a pKa of 11.0. wikipedia.org This basicity, combined with its compact structure, makes it an effective catalyst and reagent in organic synthesis. wikipedia.orgsigmaaldrich.com For instance, it is employed as a catalyst in reactions like the Baylis-Hillman reaction. sigmaaldrich.com The stability of the quinuclidine ring system allows it to serve as a robust building block for the construction of more complex molecular entities. Researchers utilize it as a scaffold to append various functional groups, leading to the synthesis of diverse derivatives with tailored chemical and biological properties. nih.gov
Historical Context of Quinuclidine-Based Compounds in Academic Exploration
The exploration of quinuclidine chemistry is deeply rooted in the study of natural products. The quinuclidine moiety is a structural unit found in several important alkaloids, most notably the Cinchona alkaloids such as quinine (B1679958) and quinidine, which are known for their historical and ongoing use as antimalarial agents. nih.govnih.gov The presence of this bicyclic system in biologically active natural products spurred early academic interest in its synthesis and chemical properties.
Over the decades, synthetic quinuclidine derivatives have been developed and have demonstrated a wide array of pharmacological activities, including anticholinergic, antihistamine, and antiparasitic effects. nih.gov The versatility of the quinuclidine core has led to its incorporation into several FDA-approved drugs, including Azasetron, Palonosetron, and Solifenacin, which serve various therapeutic purposes. nih.gov This history of successful application in both natural product chemistry and synthetic medicinal chemistry has solidified the quinuclidine scaffold as a privileged structure in academic and industrial research.
Scope and Research Trajectories for Quinuclidin-4-ylmethanamine (B152841) Hydrochloride
Quinuclidin-4-ylmethanamine hydrochloride is a specific derivative that serves as a valuable building block in contemporary chemical research. Its structure features the characteristic rigid 1-azabicyclo[2.2.2]octane core, with a primary aminomethyl group at the 4-position. This substitution pattern provides a key reactive handle for further chemical modification.
Current research involving this compound and its derivatives is focused on several key areas. In medicinal chemistry and neuropharmacology, it is used to synthesize molecules that target central nervous system (CNS) receptors and ion channels. The quinuclidine framework is particularly relevant for its interaction with cholinergic receptors. Derivatives are being investigated for their potential to modulate nicotinic acetylcholine (B1216132) receptors, which could have implications for neurological conditions. Research has also explored the role of quinuclidine derivatives as anticholinesterase agents, which function by inhibiting the breakdown of the neurotransmitter acetylcholine. nih.gov
Furthermore, the structural versatility of Quinuclidin-4-ylmethanamine allows for the synthesis of novel compounds with potential antimicrobial properties. Studies have shown that new quinuclidine-based compounds can exhibit potent activity against various bacterial strains, including those that are multidrug-resistant. As a chemical intermediate, this compound continues to be a crucial component in the synthesis of diverse organic compounds, enabling the exploration of new chemical space and the development of molecules with novel properties.
Chemical Data for this compound
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Compound Name | This compound |
| CAS Number | 67496-77-9 |
| Molecular Formula | C₈H₁₇ClN₂ |
| Molecular Weight | 176.68 g/mol (hydrochloride salt) |
| PubChem CID | 117678221 |
| Canonical SMILES | C1CN2CCC1(CC2)CN.Cl |
| InChI Key | LBUSICHYWZXLKO-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 29.26 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
| LogP (Consensus) | 1.04 |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H17ClN2 |
|---|---|
Molecular Weight |
176.69 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c9-7-8-1-4-10(5-2-8)6-3-8;/h1-7,9H2;1H |
InChI Key |
NSZMHMGTJNKFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)CN.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Quinuclidin 4 Ylmethanamine Hydrochloride and Its Precursors
Strategies for the Preparation of the Quinuclidine (B89598) Scaffold
The rigid, bicyclic structure of the quinuclidine ring system presents unique synthetic challenges. Various methodologies have been developed to construct this scaffold, ranging from classical intramolecular cyclizations to more contemporary modular approaches.
Intramolecular Condensation Approaches (e.g., via 3-Quinuclidinone Hydrochloride)
A prevalent and historically significant method for constructing the quinuclidine skeleton is through intramolecular condensation reactions, exemplified by the synthesis of 3-Quinuclidinone hydrochloride. The Dieckmann condensation is a key reaction in this approach, involving the intramolecular cyclization of a diester to form a β-keto ester. adichemistry.commasterorganicchemistry.com
An improved route starts from piperidine-4-carboxylic acid. google.com This starting material is first esterified, and the piperidine nitrogen is then alkylated with an acetate derivative, such as methyl chloroacetate or ethyl chloroacetate, to form a diester intermediate like ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate. google.combyjus.com This diester undergoes a one-pot Dieckmann reaction in the presence of a strong base, such as potassium tert-butoxide or potassium ethoxide, to yield the bicyclic β-keto ester. masterorganicchemistry.comgoogle.com Subsequent hydrolysis and decarboxylation in acidic conditions afford the desired 3-Quinuclidinone, which is typically isolated as its hydrochloride salt. masterorganicchemistry.comgoogle.com This ketone serves as a versatile precursor to various other quinuclidine derivatives. adichemistry.comorganic-chemistry.org
Table 1: Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
| 1 | Piperidine-4-carboxylic acid | Thionyl chloride, Ethanol | Ethyl piperidine-4-carboxylate | google.com |
| 2 | Ethyl piperidine-4-carboxylate | Methyl chloroacetate, Sodium carbonate | Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate | google.com |
| 3 | Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate | 1. Potassium tert-butoxide 2. Acid (for hydrolysis/decarboxylation) | 3-Quinuclidinone hydrochloride | google.com |
Ring-Closing Reactions for Bridged Bicyclic Systems
The formation of bridged bicyclic systems like quinuclidine can also be achieved through various ring-closing reactions. Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of complex cyclic and macrocyclic structures, including those found in natural products. oakwoodchemical.comoiccpress.com RCM typically employs ruthenium-based catalysts (e.g., Grubbs catalysts) to form a new double bond between two terminal alkene functionalities within a single molecule, thereby closing the ring. researchgate.net For the synthesis of a quinuclidine scaffold, a suitably substituted piperidine precursor bearing two vinyl groups at appropriate positions could be cyclized via RCM to form the second ring of the bicyclic system. The versatility of RCM allows for high functional group tolerance, making it an attractive strategy in modern organic synthesis. oiccpress.com
Modular Synthesis of the Quinuclidine Ring System
Modular synthesis represents a strategic approach where complex molecules are assembled from distinct, pre-synthesized building blocks or "modules." bldpharm.comscispace.com This strategy allows for flexibility and the rapid generation of diverse analogues. In the context of the quinuclidine ring, a modular approach might involve the coupling of a functionalized piperidine ring (one module) with a three-carbon chain (a second module) through a sequence of reactions designed to form the two bridging connections. For instance, a piperidine derivative could be functionalized with both a nucleophilic and an electrophilic center, which then react with a bifunctional three-carbon unit to complete the bicyclic structure. This approach is particularly valuable for creating libraries of substituted quinuclidines by simply varying the building blocks used in the assembly. wikipedia.org
Synthesis of Quinuclidin-4-ylmethanamine (B152841) from Key Intermediates
Once the quinuclidine scaffold is established with a suitable functional group at the C-4 position, it can be converted to the target (quinuclidin-4-yl)methanamine. Common strategies involve the reduction of a nitrile or a carboxylic acid derivative.
Conversion from 4-Cyanoquinuclidine
A direct route to Quinuclidin-4-ylmethanamine involves the reduction of 4-Cyanoquinuclidine. google.com The nitrile group (-C≡N) can be effectively reduced to a primary amine group (-CH₂NH₂) using powerful reducing agents. Lithium aluminum hydride (LAH, LiAlH₄) is a common choice for this transformation, as it readily reduces nitriles to amines. adichemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). adichemistry.combyjus.com
Alternatively, catalytic hydrogenation can be employed. This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel or platinum oxide, often under pressure. This approach is considered a "greener" alternative to using metal hydrides.
Table 2: Reduction of 4-Cyanoquinuclidine
| Method | Reagent(s) | Product | Key Features |
| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) in THF/ether | Quinuclidin-4-ylmethanamine | High reactivity, requires anhydrous conditions. |
| Catalytic Hydrogenation | H₂, Raney Nickel or other metal catalyst | Quinuclidin-4-ylmethanamine | Avoids reactive metal hydrides, may require high pressure. |
Reduction of Quinuclidine-4-carboxylic Acid Derivatives
Another versatile precursor is Quinuclidine-4-carboxylic acid. While LAH can reduce carboxylic acids directly to primary alcohols, conversion to an amine requires an intermediate step. masterorganicchemistry.com The carboxylic acid is first converted into an amide, Quinuclidine-4-carboxamide. This can be achieved through standard peptide coupling methods or by converting the acid to an acyl chloride followed by reaction with ammonia.
The resulting primary amide is then reduced to the corresponding primary amine using a strong reducing agent. Lithium aluminum hydride is highly effective for the reduction of amides to amines, providing a reliable pathway to Quinuclidin-4-ylmethanamine. masterorganicchemistry.combyjus.com This two-step sequence from the carboxylic acid offers a robust alternative to the nitrile reduction pathway.
Multi-step Synthetic Sequences from Acyclic Precursors
The synthesis of the quinuclidine framework, a 1-azabicyclo[2.2.2]octane system, from purely acyclic precursors is a complex undertaking that involves the sequential formation of two rings. A common conceptual approach involves first constructing a substituted piperidine ring, which is then followed by a second intramolecular cyclization to form the characteristic bridged bicyclic structure.
A representative strategy begins with the synthesis of a suitable 4-substituted piperidine derivative. This initial heterocyclic core can be assembled from linear, acyclic molecules through methods such as the Dieckmann condensation of acyclic diesters containing a nitrogen atom. For instance, a diester with a nitrogen atom in the backbone can be cyclized under basic conditions to form a piperidine ring with functional groups at the appropriate positions.
Once the piperidine ring is formed, the next crucial step is the formation of the second ring to complete the quinuclidine skeleton. This is typically achieved through an intramolecular cyclization. Starting with a precursor like 1,4-disubstituted piperidine, where the substituents are capable of reacting with each other, the bicyclic system is established. For example, a compound like ethyl 1-(2-ethoxycarbonylethyl)-piperidine-4-carboxylate can undergo an intramolecular Dieckmann condensation, catalyzed by a strong base, to form a β-keto ester derivative of the quinuclidinone core. Subsequent hydrolysis and decarboxylation yield the quinuclidinone ketone. google.comwikipedia.org This ketone then serves as a key intermediate, which can be further functionalized at the 4-position and reduced to ultimately yield Quinuclidin-4-ylmethanamine.
Advanced Reaction Conditions and Optimization in Synthesis
The efficiency and yield of synthesizing Quinuclidin-4-ylmethanamine hydrochloride and its precursors are highly dependent on the careful control of reaction conditions. Optimization of parameters such as solvent, temperature, and catalyst systems is crucial for success.
Solvent Selection and Temperature Control
Solvent choice and temperature management are critical throughout the synthetic sequence. In condensation reactions, such as the Dieckmann condensation for forming the bicyclic ring system, high-boiling point, non-polar solvents like toluene are often employed. google.com These solvents allow the reaction to be conducted at elevated temperatures, typically between 80°C and 110°C, which is necessary to drive the reaction to completion. google.com During this process, controlling the temperature is vital; for instance, a gradual increase to boil off lower-boiling point byproducts can help shift the equilibrium towards the desired product. google.com
For subsequent steps, such as purification and salt formation, solvent properties are equally important. The final precipitation of this compound is often achieved by dissolving the freebase form in a non-polar solvent like methyl tert-butyl ether and then introducing dry hydrogen chloride gas, a process typically performed at reduced temperatures (e.g., in an ice-water bath) to maximize the yield of the precipitated salt. google.com
| Synthetic Step | Solvent | Typical Temperature Range | Purpose |
|---|---|---|---|
| Intramolecular Condensation | Toluene | 80°C - 110°C | Facilitates ring closure reaction. google.com |
| Hydrolysis/Decarboxylation | Water (with acid) | 110°C - 120°C | Removes ester group to form quinuclidinone. google.com |
| Precipitation of Hydrochloride Salt | Methyl tert-butyl ether | <10°C (Ice Bath) | Induces crystallization of the final product. google.com |
| Recrystallization | Methanol | Variable | Purifies the final hydrochloride salt. google.com |
Catalyst Systems for Reaction Efficiency
Catalysts play a pivotal role in enhancing the efficiency of the synthesis. In the key cyclization steps to form the quinuclidinone core, strong bases are used as catalysts. Potassium ethylate in a toluene solution is an effective catalyst for promoting the intramolecular condensation reaction. google.com The base facilitates the deprotonation of a carbon atom alpha to a carbonyl group, generating a nucleophilic enolate that attacks the other ester group, leading to ring closure.
In later stages of the synthesis, other types of catalysts may be required. For instance, if the synthetic route involves the reduction of a double bond within the bicyclic framework, a hydrogenation catalyst is necessary. Raney nickel is a commonly used catalyst for the hydrogenation of intermediates such as methyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate to its saturated analog. google.com Transition-metal catalysts, including those based on rhodium, ruthenium, and copper, are also instrumental in various modern synthetic strategies for constructing heterocyclic scaffolds, facilitating reactions through mechanisms like C-H bond activation and oxidative annulation. mdpi.commdpi.com
Purification Methodologies in Synthesis
Achieving high purity of the final product and its intermediates necessitates robust purification methodologies. A combination of chromatography, recrystallization, and precipitation is typically employed.
Column chromatography using silica (B1680970) gel is a standard method for purifying reaction intermediates. Given that quinuclidine derivatives are polar, nitrogen-containing compounds (amines), special considerations are required. A common mobile phase (eluent) system for such compounds is a mixture of a chlorinated solvent like dichloromethane (DCM) and a polar solvent like methanol. reddit.com
For basic compounds like amines, interaction with the acidic silica gel can lead to significant peak tailing and poor separation. To counteract this, a small amount of a basic modifier is often added to the eluent. Common additives include ammonium (B1175870) hydroxide or triethylamine, which neutralize the acidic sites on the silica gel, resulting in improved peak shape and faster elution. reddit.com For particularly polar amines, a higher percentage of methanol (e.g., up to 20%) in the eluent system may be necessary for effective elution. reddit.com
Recrystallization is a powerful technique for purifying the final solid product. The crude this compound can be dissolved in a suitable solvent, such as methanol, at an elevated temperature. google.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals with a higher degree of purity, while impurities remain dissolved in the mother liquor.
Precipitation is another key purification step, often used in the final stage to isolate the hydrochloride salt. After the synthesis of the freebase form of Quinuclidin-4-ylmethanamine, it is dissolved in an appropriate organic solvent. The hydrochloride salt is then precipitated by the addition of hydrochloric acid, often in the form of dry hydrogen chloride gas bubbled through the solution or an ethanolic HCl solution. google.comgoogle.com This method is effective for isolating the salt from non-basic impurities.
| Method | Description | Typical Application |
|---|---|---|
| Precipitation | Inducing solid formation by adding a substance to reduce solubility. For instance, bubbling HCl gas through a solution of the freebase in methyl tert-butyl ether. google.com | Isolation of the final hydrochloride salt from reaction mixture. |
| Recrystallization | Dissolving the crude solid in a hot solvent (e.g., methanol) and allowing it to cool, causing purified crystals to form. google.com | Final purification of the solid hydrochloride salt to remove soluble impurities. |
Derivatization and Functionalization Strategies of Quinuclidin 4 Ylmethanamine Hydrochloride
Amine Functionalization via Acylation and Alkylation Reactions
The primary amine of quinuclidin-4-ylmethanamine (B152841) is a key site for modification, readily undergoing acylation and alkylation reactions to introduce a variety of functional groups and modulate the compound's physicochemical and pharmacological properties.
Formation of Amide Derivatives
Acylation of the primary amine to form amide derivatives is a common and straightforward functionalization strategy. This reaction is typically achieved by treating quinuclidin-4-ylmethanamine with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling agent. The resulting amides can introduce a wide array of substituents, influencing factors like lipophilicity, hydrogen bonding capacity, and steric bulk.
The synthesis of amide derivatives often employs standard peptide coupling reagents to facilitate the reaction between the amine and a carboxylic acid. Common reagents and conditions for such transformations are outlined in the table below.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) |
| EDC·HCl | HOBt | DIPEA | DMF | 30 |
| HATU | - | DIPEA | DMF | 30 |
Data derived from a study on the synthesis of amide derivatives of a related amine. researchgate.net
These methods allow for the efficient formation of amide bonds under mild conditions, enabling the creation of diverse libraries of quinuclidin-4-ylmethanamine derivatives for biological screening.
Reductive Amination Strategies
Reductive amination, also known as reductive alkylation, is a powerful method for forming new carbon-nitrogen bonds and introducing alkyl groups to the primary amine of quinuclidin-4-ylmethanamine. sigmaaldrich.com This two-step, one-pot process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding amine. sigmaaldrich.comwikipedia.org
A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrates and desired selectivity. organic-chemistry.org Sodium triacetoxyborohydride (B8407120) (STAB) is a particularly mild and selective reagent for reductive aminations, tolerating a wide range of functional groups. organic-chemistry.org Other commonly used reducing agents include sodium borohydride (B1222165) and sodium cyanoborohydride. sigmaaldrich.comwikipedia.org The reaction is versatile and can be catalyzed by various agents, including iron-based Lewis acids, to promote imine formation. unive.it
Urea (B33335) and Carbamate (B1207046) Formation
The primary amine of quinuclidin-4-ylmethanamine can be readily converted into urea and carbamate derivatives. These functional groups are prevalent in many biologically active molecules and can significantly impact a compound's properties, including its ability to act as a hydrogen bond donor and acceptor.
Urea derivatives are typically synthesized by reacting the amine with an isocyanate. nih.gov Alternatively, methods involving the use of carbon dioxide and amines, sometimes catalyzed by guanidines, have been developed for urea synthesis. unipr.itresearchgate.net Carbamate formation can be achieved through the reaction of the amine with a chloroformate or by other modern synthetic methods. researchgate.net Both urea and carbamate linkages provide opportunities to connect the quinuclidine (B89598) scaffold to other molecular fragments, expanding the accessible chemical diversity. nih.govnih.gov
Coupling Reactions with Aromatic and Heteroaromatic Systems
To further expand the structural diversity of quinuclidin-4-ylmethanamine derivatives, the primary amine can be utilized in coupling reactions to attach various aromatic and heteroaromatic systems. These reactions are fundamental in medicinal chemistry for constructing complex molecules with desired pharmacological profiles.
While direct coupling of the primary amine to aryl halides via methods like the Buchwald-Hartwig amination is a possibility, a more common strategy involves first converting the amine into a functional group more amenable to standard cross-coupling reactions. For instance, the amine can be acylated with a halo-substituted aromatic carboxylic acid, followed by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Sonogashira coupling) on the aromatic ring. This indirect approach allows for the introduction of a wide range of substituents onto the aromatic or heteroaromatic moiety.
Introduction of Diverse Chemical Moieties
The functionalization of quinuclidin-4-ylmethanamine is not limited to simple acylation, alkylation, or coupling reactions. The primary amine serves as a handle for introducing a vast array of other chemical moieties, leading to compounds with novel and complex architectures.
Incorporating Quinuclidin-4-ylmethanamine into Complex Scaffolds
The quinuclidin-4-ylmethanamine unit can be incorporated as a key building block in the synthesis of more elaborate and complex molecular scaffolds. nih.gov Its rigid structure can impart specific conformational constraints on the resulting molecule, which can be advantageous for optimizing binding to a biological target.
For example, the primary amine can be used as a nucleophile in multi-component reactions or as a starting point for the construction of larger ring systems. The inherent reactivity of the amine allows it to participate in a variety of bond-forming reactions, enabling its integration into diverse and intricate molecular frameworks. This strategy is particularly valuable in the development of new chemical entities for drug discovery programs.
Strategies for Multi-site Functionalization
The structure of Quinuclidin-4-ylmethanamine presents two primary regions for functionalization: the exocyclic primary aminomethyl group and the C-H bonds of the quinuclidine core. Strategies for multi-site functionalization aim to selectively modify both regions to access a wider range of chemical diversity.
Functionalization of the primary amine is straightforward and commonly involves standard reactions such as acylation, alkylation, and reductive amination to form amides, secondary/tertiary amines, and other derivatives. However, the selective functionalization of the cage-like quinuclidine ring is more challenging due to the comparable reactivity of its various C-H bonds.
While research into direct C-H functionalization of saturated heterocycles is an active area, specific methodologies for the controlled, multi-site derivatization of Quinuclidin-4-ylmethanamine are not extensively documented in publicly available literature. Conceptually, a strategy could involve:
Protection and Activation : The primary amine would first be protected with a suitable group. Subsequently, emerging transition-metal-catalyzed C-H activation techniques could potentially be employed to introduce a functional group at a specific position on the quinuclidine ring.
Deprotection and Derivatization : Following the functionalization of the ring, the protecting group on the amine would be removed, allowing for its subsequent derivatization.
Multi-component reactions (MCRs) represent another theoretical avenue. These reactions combine three or more reactants in a single step to build complex molecules. The primary amine of Quinuclidin-4-ylmethanamine could participate in well-known MCRs like the Ugi or Mannich reactions, which could incorporate diversity at the nitrogen atom. If a second reactive group were present on one of the other reactants, it could potentially be used for a subsequent reaction involving the quinuclidine ring, although this remains a speculative approach without direct research examples.
The development of practical and selective multi-site functionalization strategies remains a key challenge and an area of opportunity for synthetic chemists working with this scaffold.
Stereoselective Derivatization Approaches
Introducing chirality into quinuclidine derivatives is of significant interest, as the stereochemistry of a molecule can profoundly influence its biological activity. Stereoselective derivatization aims to control the three-dimensional arrangement of atoms, creating specific enantiomers or diastereomers. A powerful strategy for achieving this is through asymmetric catalysis.
A notable advancement is the use of iridium-catalyzed intramolecular allylic dearomatization reactions to construct complex, chiral quinuclidine derivatives with high levels of stereocontrol. In this approach, a precursor molecule containing a tethered indole (B1671886) ring is cyclized onto the quinuclidine scaffold. The iridium catalyst, equipped with a chiral ligand (such as the Feringa ligand), guides the reaction to produce one enantiomer preferentially over the other.
This method has been shown to generate indolenine-fused quinuclidine structures with excellent yields and outstanding diastereoselectivity (dr) and enantioselectivity (ee). nih.govresearchgate.net The reaction is versatile, tolerating a range of substituents on the indole precursor.
Table 1: Enantioselective Synthesis of Quinuclidine Derivatives via Iridium-Catalyzed Allylic Dearomatization nih.govresearchgate.net
| Substrate Precursor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Indole-tethered quinuclidine (R=H) | 85 | >20:1 | 98 |
| Indole-tethered quinuclidine (R=5-MeO) | 96 | >20:1 | 99 |
| Indole-tethered quinuclidine (R=5-F) | 91 | >20:1 | 99 |
| Indole-tethered quinuclidine (R=7-Me) | 78 | 15:1 | 99 |
This table showcases the high efficiency and stereoselectivity of the iridium-catalyzed reaction for creating complex chiral quinuclidine derivatives.
The resulting polycyclic products can be further modified. For instance, the indolenine double bond can be hydrogenated to create the corresponding saturated spiroindoline-quinuclidine system, demonstrating the synthetic utility of this stereoselective approach for generating diverse and complex chiral scaffolds. nih.gov
Green Chemistry Principles in Derivatization
Applying green chemistry principles to the synthesis and derivatization of Quinuclidin-4-ylmethanamine hydrochloride is crucial for developing sustainable and environmentally responsible chemical processes. Key strategies include the use of biocatalysis, alternative energy sources like microwave irradiation, and advanced process technologies such as continuous flow chemistry.
Biocatalysis: Enzymes and whole-cell biocatalysts offer a green alternative to traditional chemical reagents, particularly for stereoselective transformations. In the synthesis of related quinuclidine derivatives, such as (R)-3-quinuclidinol, reductases have been employed for the asymmetric reduction of a ketone precursor. mdpi.com These biocatalytic systems, often utilizing whole E. coli cells, can achieve excellent conversions and near-perfect enantiomeric excess (>99.9%) under mild, aqueous conditions (30-35°C and ambient pressure). mdpi.comnih.govbeilstein-journals.org This approach avoids the need for expensive, and often toxic, heavy metal catalysts and high-pressure hydrogenation equipment.
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times (from hours to minutes), increase product yields, and minimize the formation of byproducts. nih.gov This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including quinolines and acetamides. nih.gov Applying microwave-assisted protocols to the amidation or alkylation of Quinuclidin-4-ylmethanamine could offer a more energy-efficient and rapid route to its derivatives compared to conventional heating methods.
Continuous Flow Chemistry: Continuous flow reactors provide significant advantages in terms of safety, efficiency, and scalability. In a flow system, reagents are pumped through a heated and pressurized tube or a packed-bed reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This technology has been used for the biocatalytic hydrogenation of quinuclidinone in a continuous slurry mode, demonstrating its potential as a scalable and intensified process. nih.govbeilstein-journals.org The modular nature of flow chemistry also allows for the "telescoping" of multiple reaction steps, eliminating the need for intermediate isolation and purification, which significantly reduces solvent use and waste generation.
Table 2: Application of Green Chemistry Principles in Quinuclidine-related Synthesis
| Green Principle | Technique | Example Application (Related Scaffolds) | Advantages |
|---|---|---|---|
| Catalysis | Whole-Cell Biocatalysis | Asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol | High enantioselectivity (>99% ee), mild conditions, avoids heavy metals. mdpi.com |
| Energy Efficiency | Microwave-Assisted Synthesis | Synthesis of substituted quinoline-2-carboxanilides | Reduced reaction times, higher yields, cleaner product formation. nih.gov |
| Process Intensification | Continuous Flow Reactor | Heterogeneous biocatalytic hydrogenation of 3-quinuclidinone | Enhanced safety, scalability, precise control, potential for automation. nih.govbeilstein-journals.org |
This table summarizes key green chemistry techniques and their demonstrated benefits in the synthesis of quinuclidine scaffolds and related heterocycles.
By integrating these green chemistry principles, the derivatization of this compound can be performed in a more sustainable, efficient, and environmentally benign manner.
Stereochemistry and Chirality Research Involving Quinuclidine Derivatives
Enantioselective Synthesis and Resolution Techniques
The synthesis of enantiomerically pure quinuclidine (B89598) derivatives is a critical challenge in the development of new chiral compounds. Researchers have employed various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and preparative chromatography, to obtain single enantiomers.
Chiral Auxiliaries and Catalysts in Quinuclidine Functionalization
The asymmetric functionalization of the quinuclidine scaffold is a powerful method for creating chiral centers with high enantioselectivity. This is often achieved through the use of chiral catalysts or by attaching a chiral auxiliary to the quinuclidine precursor.
Transition-metal catalysis with chiral ligands has emerged as a prominent strategy for enantioselective C-H functionalization. While specific applications to quinuclidin-4-ylmethanamine (B152841) are not extensively documented in publicly available research, the principles can be understood from broader studies on the synthesis of chiral amines. For instance, chiral phosphoric acids have been used as catalysts in a variety of reactions to produce chiral amines with high enantiomeric excess. Similarly, copper(II) complexes with chiral ligands have been shown to be effective in catalyzing asymmetric reactions, such as the Henry reaction, to produce chiral nitroaldols which can be further converted to chiral amines. The choice of the chiral ligand is crucial, as its stereochemical information is transferred to the product during the catalytic cycle.
In one notable study on a related heterocyclic system, a new catalytic enantioselective tandem deoxygenation/aza-Diels-Alder reaction of nitrones with enecarbamates was developed using chiral copper(II) diphosphate complexes. This process yielded a range of 4-aminotetrahydroquinolines with good to excellent enantiomeric excess values, demonstrating the potential of chiral metal complexes in creating chiral amine derivatives.
Preparative Chiral Chromatography for Enantiomer Separation
For racemic mixtures of quinuclidine derivatives, preparative chiral chromatography is a widely used technique for the separation of enantiomers. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most common approach.
The selection of the appropriate CSP is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are versatile and have been successfully used for the separation of a wide range of chiral compounds, including those containing basic nitrogen atoms. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times.
While specific preparative chiral HPLC methods for quinuclidin-4-ylmethanamine hydrochloride are not readily found in the literature, the general approach would involve screening various polysaccharide-based columns under different mobile phase conditions (normal-phase, reversed-phase, or polar organic mode) to identify the optimal conditions for baseline separation. The method would then be scaled up to a preparative scale to isolate the individual enantiomers in sufficient quantities for further studies.
Diastereoisomer Separation and Characterization
In cases where quinuclidine derivatives contain more than one chiral center, diastereomers are formed. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by standard chromatographic techniques such as flash chromatography or HPLC on achiral stationary phases.
A study on the stereoisomers of 3-(2,3-dihydrobenzofuran-2-yl)quinuclidine demonstrated a method for the chromatographic separation of the racemic diastereoisomers as their borane complexes. This approach highlights how derivatization can be used to facilitate the separation of diastereomers. The characterization of the separated diastereomers is then typically carried out using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Determination of Absolute Configuration of Chiral Centers
Once enantiomers or diastereomers have been separated, determining the absolute configuration of the chiral centers is a crucial step. X-ray crystallography is considered the gold standard for unambiguously determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. nih.govnih.govresearchgate.net
For a successful X-ray crystallographic analysis, a single crystal of the compound of suitable quality is required. The diffraction pattern of X-rays passing through the crystal allows for the determination of the electron density distribution within the molecule, from which the precise arrangement of atoms in space can be deduced.
In the absence of a suitable crystal, other techniques can be employed. These include vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), which measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectra with those calculated for a known configuration using quantum mechanical methods, the absolute configuration can be assigned.
Chiral Recognition Processes and Quinuclidine-Based Hosts
Chiral recognition is a fundamental process in which a chiral host molecule selectively interacts with one enantiomer of a chiral guest molecule. The rigid structure of the quinuclidine moiety makes it an attractive component in the design of chiral hosts for molecular recognition.
Research has shown that chiral rigidified quinuclidine analogues of tris(2-pyridylmethyl)amine (TPA) can be used for the asymmetric recognition of amino compounds. nih.gov In one study, a protonated quinuclidine analogue was able to differentiate between the two enantiomers of certain amino alcohols using fluorescence spectroscopy, showing a 3-fold difference in response to the two enantiomers of phenyglycinol. nih.gov
Calixarene Conjugates in Enantiodiscrimination
Calixarenes are macrocyclic compounds that can act as host molecules, forming inclusion complexes with a variety of guest molecules. researchgate.netnih.govrsc.org By functionalizing the calixarene scaffold with chiral moieties, such as quinuclidine derivatives, it is possible to create chiral hosts capable of enantioselective recognition.
The functionalization can occur on the upper or lower rim of the calixarene, allowing for the precise tuning of the host's properties. The resulting chiral calixarene-quinuclidine conjugates can then be used as receptors in sensors or as chiral selectors in chromatographic separations to distinguish between enantiomers of guest molecules. The selective binding is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and steric effects, which differ for the two enantiomers within the chiral cavity of the host.
Supramolecular Interactions in Chiral Recognition
The stereoselective recognition of enantiomers is a critical process in various chemical and biological systems, underpinned by the subtle differences in the three-dimensional arrangement of chiral molecules. Quinuclidine derivatives, owing to their rigid bicyclic structure and the presence of a basic nitrogen atom, have been investigated as components of chiral selectors. While direct research on this compound in the context of supramolecular chiral recognition is not extensively documented in publicly available literature, the principles of chiral recognition established for closely related Cinchona alkaloids, which feature a quinuclidine core, provide a strong basis for understanding its potential role.
Chiral recognition is fundamentally dependent on the formation of transient diastereomeric complexes between a chiral selector (the host) and the enantiomers of a chiral analyte (the guest). For effective discrimination, a minimum of three points of interaction between the host and the guest is generally required, a principle known as the three-point interaction model. These interactions are non-covalent and can include hydrogen bonding, ionic interactions, π-π stacking, and steric repulsion. The stability of the diastereomeric complexes formed between the chiral selector and each enantiomer differs, leading to the selective recognition of one enantiomer over the other.
In the case of protonated quinuclidine derivatives like this compound, the positively charged quinuclidinium ion can play a crucial role in electrostatic interactions with anionic analytes. Furthermore, the amine group in the side chain can act as a hydrogen bond donor, while the nitrogen atom of the quinuclidine ring can act as a hydrogen bond acceptor.
Research on Cinchona alkaloids has provided detailed insights into the specific supramolecular interactions that drive chiral recognition. nih.govacs.org These studies, employing techniques such as liquid chromatography, NMR spectroscopy, and molecular modeling, have elucidated the complex interplay of forces responsible for enantioselective binding. nih.govacs.org
Key Supramolecular Interactions in Chiral Recognition by Quinuclidine-Containing Compounds
| Interaction Type | Description | Potential Role of this compound |
| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | The protonated quinuclidine nitrogen provides a positive charge for strong interaction with anionic analytes (e.g., carboxylic acids). nih.gov |
| Hydrogen Bonding | Directional interaction between a hydrogen atom in a polar bond and an electronegative atom. | The aminomethyl group (-CH2NH2) can act as a hydrogen bond donor, while the quinuclidine nitrogen can be a hydrogen bond acceptor. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | While this compound itself lacks an aromatic ring, it can be a component of a larger chiral selector that incorporates aromatic moieties for this type of interaction. nih.govacs.org |
| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | The rigid and bulky quinuclidine cage creates a specific chiral environment, leading to differential steric hindrance with the two enantiomers of an analyte. |
Studies on Cinchona alkaloid-based chiral selectors have demonstrated that a combination of these interactions is essential for high enantioselectivity. nih.govacs.org For instance, the chiral recognition of N-protected peptide enantiomers by a Cinchona alkaloid-derived selector was found to depend on a simultaneous spatial arrangement allowing for primary ionic interaction, hydrogen bonding, and π-π stacking. nih.govacs.org The loss of even one of these interactions can significantly reduce the chiral recognition capability. nih.govacs.org
Mass spectrometry and UV photodissociation studies of protonated Cinchona alkaloid dimers have further confirmed that homochiral dimers are more strongly bound than their heterochiral counterparts, providing evidence for chiral self-recognition. nih.gov This highlights the energetic differences in supramolecular interactions that form the basis of chiral discrimination.
While the direct experimental data for this compound is limited, the established principles from its structural analogues strongly suggest its potential as a valuable building block in the design of novel chiral selectors. Its rigid framework, combined with the strategically positioned functional groups capable of engaging in multiple non-covalent interactions, makes it a promising candidate for applications in enantioselective recognition and separation. Further research into the supramolecular chemistry of this specific compound would be beneficial to fully elucidate its capabilities in the field of chirality.
Applications in Catalysis
Ligand Design for Metal-Catalyzed Reactions
Beyond organocatalysis, the quinuclidine (B89598) framework is a valuable component in the design of ligands for transition metal-catalyzed reactions. The nitrogen atom serves as an excellent coordination site for metal ions, and the rigid structure of the quinuclidine moiety can impart specific steric and electronic properties to the resulting metal complex.
Quinuclidine-containing ligands can form stable complexes with a variety of first-row transition metals, including iron(II), cobalt(II), and nickel(II). mst.eduelsevierpure.com The coordination chemistry of these ligands has been studied extensively, revealing different possible geometries for the resulting metal complexes.
For example, ligands such as 2-(n-morpholinylmethyl)-3-quinuclidinone have been shown to form complexes with metal halides. mst.eduelsevierpure.com Spectroscopic and magnetic studies indicate that these complexes often exhibit pseudotetrahedral microsymmetry around the central metal ion, with the quinuclidine derivative acting as a bidentate, nitrogen-bonded ligand. mst.eduelsevierpure.com However, other geometries, such as octahedral structures, have also been observed, sometimes involving bridging chloride or thiocyanate ligands. mst.eduelsevierpure.com The specific geometry is influenced by the metal, the other ligands present, and the reaction conditions.
Table 2: Coordination Geometries of Metal Complexes with a Quinuclidinone-Containing Ligand
| Metal Halide | Ligand | Coordination Geometry (Solid State) |
|---|---|---|
| CoCl₂ | 2-(n-morpholinylmethyl)-3-quinuclidinone | Pseudotetrahedral |
| NiCl₂ | 2-(n-morpholinylmethyl)-3-quinuclidinone | Pseudotetrahedral or Octahedral |
| FeCl₂ | 2-(n-morpholinylmethyl)-3-quinuclidinone | Pseudotetrahedral |
| Co(NCS)₂ | 2-(n-morpholinylmethyl)-3-quinuclidinone | Octahedral |
This table summarizes findings on the coordination chemistry of a specific quinuclidinone-containing ligand with various transition metal halides. mst.eduelsevierpure.com
The architecture of the quinuclidine-based ligand is a critical determinant of the catalytic performance of the metal complex. The steric bulk of the quinuclidine group combined with the rigidity of the chelate ring formed upon coordination can enforce specific geometries on the metal center. mst.eduelsevierpure.com This control over the metal's coordination sphere is essential for achieving high activity and selectivity in catalysis.
Mechanistic Investigations of Quinuclidine-Catalyzed Reactions
Understanding the reaction mechanisms is crucial for the rational design of more efficient catalysts. In recent years, significant effort has been devoted to elucidating the pathways of quinuclidine-catalyzed reactions. A prominent area of investigation is the role of quinuclidine and its derivatives as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions. rhhz.netbohrium.comccspublishing.org.cn
Under visible light irradiation, a photoredox catalyst can be excited and then quenched by quinuclidine to generate a quinuclidine radical cation. ccspublishing.org.cn This highly electrophilic species is capable of abstracting a hydrogen atom from a C-H bond that would otherwise be unreactive. rhhz.netccspublishing.org.cn A key feature of this system is its preference for abstracting hydrogen from electron-rich or hydridic C-H bonds, even in the presence of weaker, more traditionally reactive C-H bonds. rhhz.netbohrium.comccspublishing.org.cn
The general mechanism for a quinuclidine-catalyzed HAT reaction can be summarized as follows:
Photoexcitation: A photocatalyst (e.g., an iridium complex) absorbs visible light and is promoted to an excited state.
Quenching & Radical Cation Formation: The excited photocatalyst is quenched by quinuclidine through a single-electron transfer (SET) process, regenerating the ground-state photocatalyst and forming the quinuclidine radical cation. ccspublishing.org.cn
Hydrogen Atom Transfer (HAT): The electrophilic quinuclidine radical cation abstracts a hydrogen atom from the substrate, generating a substrate radical and protonated quinuclidine. rhhz.net
Product Formation: The substrate radical then engages in the desired bond-forming reaction to yield the final product.
This HAT mechanism has enabled the direct C-H functionalization of a wide variety of substrates, including amines, ethers, aldehydes, and alkanes. rhhz.net In some transformations, quinuclidine can play a dual role, acting as both a base and a HAT catalyst. rhhz.net While significant progress has been made, the development of asymmetric variants of these HAT reactions remains an active area of research. rhhz.netbohrium.com
Reaction Pathway Elucidation
No research findings are available that elucidate the reaction pathways involving Quinuclidin-4-ylmethanamine (B152841) hydrochloride as a catalyst.
Computational Studies on Catalytic Intermediates
There are no computational studies in the existing scientific literature that focus on the catalytic intermediates of reactions involving Quinuclidin-4-ylmethanamine hydrochloride.
Structural Elucidation and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of Quinuclidin-4-ylmethanamine (B152841) hydrochloride. Through various NMR experiments, it is possible to map the carbon and proton framework, establish through-bond and through-space correlations, and investigate the compound's stereochemistry.
Advanced 1D NMR Techniques (e.g., ¹H, ¹³C, DEPT)
One-dimensional NMR techniques provide fundamental information about the chemical environment of individual protons and carbons within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of Quinuclidin-4-ylmethanamine hydrochloride would reveal distinct signals for each unique proton. The chemical shift (δ) of these signals is indicative of the electronic environment, while the integration of the peaks corresponds to the number of protons. Spin-spin coupling patterns (multiplicity) provide information about adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is characteristic of its hybridization and bonding.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This information is crucial for assigning the signals in the ¹³C NMR spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
While specific experimental data is not publicly available, the following table presents predicted chemical shifts for the core quinuclidine (B89598) and methanamine protons and carbons. These predictions are based on established NMR principles and data from similar quinuclidine structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |
| C2, C6, C7 (α-CH₂) | 3.0 - 3.5 | 45 - 50 | Negative |
| C3, C5 (β-CH₂) | 1.8 - 2.2 | 25 - 30 | Negative |
| C4 (γ-CH) | 1.9 - 2.3 | 30 - 35 | Positive |
| C8 (CH₂-NH₂) | 2.8 - 3.2 | 40 - 45 | Negative |
2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are powerful techniques that reveal correlations between different nuclei, allowing for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect the signals of coupled protons, which is instrumental in tracing out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of the molecule.
Solid-State NMR Applications
Solid-State NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be employed to:
Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra, allowing for their identification and characterization.
Investigate Molecular Packing: ssNMR can provide insights into how the molecules are arranged in the crystal lattice.
Study Dynamics: This technique can be used to study molecular motions in the solid state, such as the rotation of the methanamine group.
Use of Chiral Shift Reagents in NMR
As this compound is a chiral compound, NMR spectroscopy in the presence of chiral shift reagents (CSRs) can be used to determine its enantiomeric purity. CSRs are paramagnetic lanthanide complexes that can reversibly bind to the analyte. This interaction forms diastereomeric complexes that have different NMR spectra, allowing for the quantification of each enantiomer.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, precursor ions of this compound are selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, charged fragments (product ions), which are then detected. The resulting fragmentation spectrum is a unique fingerprint of the molecule's structure.
Hypothetical Fragmentation Pathways for Quinuclidin-4-ylmethanamine:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Potential Structural Assignment of Fragment |
| [M+H]+ | Varies | NH3 | Loss of the aminomethyl group as ammonia |
| [M+H]+ | Varies | CH4N | Cleavage of the C-C bond between the ring and the CH2NH2 group |
| [M+H]+ | Varies | C2H4, C3H6 | Ring opening of the quinuclidine cage |
Advanced Ionization Techniques (e.g., ESI, APCI)
The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two of the most common and effective methods for this type of compound.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. ekb.eg It typically generates protonated molecules, [M+H]+, with minimal fragmentation. ekb.eg This is advantageous for determining the molecular weight of the compound with high accuracy. For this compound, ESI would be the preferred method due to the presence of the amine group, which is readily protonated. The resulting singly charged ion would be the primary species observed in the mass spectrum.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for a wide range of compounds, including those with moderate polarity. taylorandfrancis.com In APCI, ionization occurs in the gas phase through chemical reactions with reagent ions. taylorandfrancis.com While ESI is generally more suitable for highly polar compounds, APCI can be a valuable alternative, particularly when analyzing samples in less polar solvents. taylorandfrancis.com It also tends to produce singly charged ions, simplifying spectral interpretation. taylorandfrancis.com A comparative study of ESI and APCI for the analysis of 22 pesticides showed that ESI provided better sensitivity for a broader range of compounds. nih.gov However, the choice between ESI and APCI often depends on the specific analyte and the matrix in which it is being analyzed. scripps.edubohrium.com
Comparison of ESI and APCI for this compound Analysis:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in a strong electric field. | Gas-phase chemical ionization at atmospheric pressure. taylorandfrancis.com |
| Analyte Suitability | Excellent for polar and ionic compounds. ekb.eg | Good for moderately polar to non-polar compounds. taylorandfrancis.com |
| Fragmentation | Minimal, "soft" ionization. | Generally soft, but can induce more fragmentation than ESI. |
| Primary Ion | [M+H]+ | [M+H]+ |
| Matrix Effects | Can be susceptible to ion suppression. ekb.eg | Generally less susceptible to matrix effects than ESI. nih.gov |
Chromatographic Techniques Coupled with Spectroscopy
To analyze complex mixtures and ensure the purity of this compound, chromatographic techniques are indispensable. When coupled with mass spectrometry, they provide a powerful tool for separation, identification, and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS, UHPLC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of pharmaceutical compounds. rsc.org High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates the components of a mixture based on their differential interactions with a stationary phase. rsc.orglcms.cz The separated components then enter the mass spectrometer for detection and identification.
For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound provides an additional layer of identification, while the mass spectrometer confirms its molecular weight and, through MS/MS, its structure. lcms.cznih.gov UHPLC, with its use of smaller particles in the stationary phase, offers higher resolution and faster analysis times compared to traditional HPLC. lcms.czlcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, particularly well-suited for volatile and thermally stable compounds. mdpi.comwisdomlib.org For the analysis of this compound, derivatization might be necessary to increase its volatility and thermal stability, as the hydrochloride salt itself is not suitable for direct GC analysis. Derivatization would involve converting the primary amine to a less polar functional group.
Once volatilized, the compound is separated in a capillary column and then ionized, typically by electron ionization (EI). EI is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that is highly specific to the molecule's structure and can be compared against spectral libraries for identification. nih.govscielo.br
Preparative Chromatography for Compound Purity
Ensuring the high purity of this compound is crucial for its intended applications. Preparative high-performance liquid chromatography (preparative HPLC) is a widely used technique for the purification of chemical compounds. lcms.cznih.gov The principles are the same as analytical HPLC, but on a larger scale to isolate and collect the desired compound.
By carefully optimizing the chromatographic conditions, such as the mobile phase composition and flow rate, it is possible to separate the target compound from impurities, including reaction byproducts and starting materials. lcms.cz Fractions are collected as the compound elutes from the column, and the purity of these fractions is then verified using analytical techniques like analytical HPLC or LC-MS.
X-ray Crystallography for Solid-State Structure Determination
To perform X-ray crystallography, a single, high-quality crystal of this compound is required. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The diffraction data is used to generate an electron density map, from which the positions of the individual atoms can be determined. researchgate.net The resulting crystal structure provides unambiguous proof of the compound's identity and stereochemistry. While specific crystallographic data for this compound is not publicly available, this technique remains the gold standard for absolute structure elucidation of crystalline compounds. nih.govnih.govweizmann.ac.il
Computational-Assisted Structure Elucidation (CASE)
Computational-Assisted Structure Elucidation (CASE) represents a powerful approach for the verification and determination of chemical structures, including that of this compound. libretexts.org This methodology integrates spectroscopic data with computational algorithms to generate and rank potential candidate structures. acs.org For a molecule like this compound, a CASE workflow would typically commence with the acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra, alongside high-resolution mass spectrometry (HRMS) data.
These experimental data points serve as constraints for CASE software. The HRMS data provides the exact molecular formula, while the NMR spectra offer detailed information about the connectivity and spatial relationships of atoms within the molecule. The software then generates all possible isomers that are consistent with this set of data.
A key component of modern CASE is the use of Density Functional Theory (DFT) calculations to predict NMR chemical shifts for the computer-generated candidate structures. nih.govnih.gov These predicted spectra are then compared against the experimental spectra. The candidate structure with the highest degree of correlation between its predicted and experimental spectra is identified as the most probable structure. frontiersin.org This process not only aids in the initial elucidation of novel structures but also serves as a robust method for the verification of known compounds, minimizing the risk of misassignment. acs.org
Table 1: Hypothetical CASE Workflow for this compound
| Step | Technique/Method | Purpose | Expected Outcome for this compound |
| 1 | High-Resolution Mass Spectrometry (HRMS) | Determine the exact molecular formula. | Confirmation of the elemental composition C₈H₁₇ClN₂. |
| 2 | 1D & 2D NMR Spectroscopy | Establish the carbon-hydrogen framework and connectivity. | Elucidation of the quinuclidine ring system and the methanamine substituent at the C4 position. |
| 3 | CASE Software (e.g., ACD/Structure Elucidator) | Generate all possible isomers based on HRMS and NMR data. | A ranked list of candidate structures consistent with the spectroscopic constraints. |
| 4 | DFT Calculations (e.g., B3LYP/6-31G(d)) | Predict ¹H and ¹³C NMR chemical shifts for candidate structures. | A set of theoretical NMR spectra for each potential isomer. |
| 5 | Spectral Comparison and Statistical Analysis | Correlate experimental NMR data with predicted spectra. | Identification of the correct structure of this compound with a high degree of confidence. |
Spectroscopic Characterization (Excluding Basic Compound Identification)
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum would be characterized by absorption bands corresponding to the vibrations of its constituent bonds. The presence of the primary amine hydrochloride is particularly significant. The N-H stretching vibrations of the ammonium (B1175870) salt (-NH₃⁺) are expected to appear as a broad band in the region of 2800-3200 cm⁻¹. This broadening is a result of hydrogen bonding.
The spectrum would also display characteristic peaks for C-H stretching vibrations of the quinuclidine ring's methylene groups, typically in the 2850-2960 cm⁻¹ range. C-N stretching vibrations are anticipated in the 1000-1250 cm⁻¹ region for the aliphatic amine. libretexts.org Additionally, N-H bending vibrations would likely be observed around 1500-1600 cm⁻¹.
Table 2: Predicted FTIR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 2800-3200 (broad) | N-H Stretch | Primary ammonium (-NH₃⁺) |
| 2850-2960 | C-H Stretch | Methylene (-CH₂-) |
| 1500-1600 | N-H Bend | Primary ammonium (-NH₃⁺) |
| 1000-1250 | C-N Stretch | Aliphatic amine |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which typically corresponds to electronic transitions within a molecule. For a compound to absorb in this region, it generally needs to possess chromophores, which are typically unsaturated systems like double bonds, triple bonds, or aromatic rings.
This compound is a saturated bicyclic amine. It lacks any significant chromophores. Saturated alkyl amines characteristically exhibit weak absorption bands around 200 nm, which are of limited analytical value. libretexts.org Therefore, this compound is not expected to show any significant absorbance in the standard UV-Vis range of 200-800 nm. This lack of absorption can be considered a characteristic feature of its electronic structure.
Radiolabeling for Research Probes and Binding Assays
Radiolabeling is a critical technique in pharmacology and medicinal chemistry for studying the interaction of a ligand with its biological target, such as a receptor or enzyme. wuxiapptec.com A radiolabeled version of this compound could be synthesized to serve as a research probe in receptor binding assays. This would involve replacing one of the atoms in the molecule with a radioactive isotope. Common isotopes used for this purpose include tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C).
For instance, tritium labeling could be achieved through catalytic tritiation of an unsaturated precursor. The resulting radiolabeled compound would have identical chemical properties to the unlabeled molecule but would emit detectable radiation. This allows for the sensitive and quantitative measurement of its binding to target tissues or cells.
Analogous quinuclidine derivatives have been successfully radiolabeled for such studies. For example, [³H]quinuclidinyl benzylate is a well-known radioligand used to characterize muscarinic acetylcholine (B1216132) receptors. nih.gov Similarly, other azabicyclic compounds have been labeled with isotopes like iodine-125 (B85253) to investigate their receptor binding affinities. nih.gov These examples demonstrate the feasibility and utility of applying radiolabeling techniques to quinuclidine-based structures like this compound to elucidate their pharmacological profiles.
Table 3: Common Radioisotopes for Ligand Binding Assays
| Radioisotope | Half-life | Emission Type | Typical Application |
| Tritium (³H) | 12.3 years | Beta (β⁻) | Saturation and competition binding assays |
| Carbon-14 (¹⁴C) | 5730 years | Beta (β⁻) | Metabolic studies, binding assays |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma (γ) | Radioimmunoassays, receptor autoradiography |
Theoretical and Computational Studies
Quantum Chemical Calculations on Molecular Structure and Reactivity
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the behavior of molecules. escholarship.orgscience.gov Methods like Density Functional Theory (DFT) provide a balance between accuracy and computational cost, making them suitable for studying molecules of this size. science.gov Such calculations can elucidate the distribution of electrons and the energies of different molecular orbitals, which are key to understanding a molecule's stability and chemical reactivity.
Electronic structure analysis of Quinuclidin-4-ylmethanamine (B152841) hydrochloride would focus on how the positive charges (from protonation of the two nitrogen atoms) influence the electron distribution across the entire molecule. The rigid, bicyclic quinuclidine (B89598) cage and the flexible aminomethyl side chain present distinct electronic environments.
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. Furthermore, calculations can generate electrostatic potential maps, which visualize electron-rich and electron-poor regions of the molecule, indicating sites susceptible to nucleophilic or electrophilic attack. Atomic partial charges, such as those derived from Mulliken, ESP, or NBO analyses, quantify the electron distribution on an atom-by-atom basis. nih.gov
Table 1: Illustrative Quantum Chemical Properties for Quinuclidin-4-ylmethanamine Cation Note: These are representative values for demonstrating the output of such calculations and are not derived from a specific published study on this exact molecule.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -8.2 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |
| LUMO Energy | 1.5 eV | Represents the energy of the lowest energy state for an added electron; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 9.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | 12.5 D | Reflects the overall polarity of the molecule, influenced by the charged amine groups. |
| Mulliken Charge on N (Quinuclidine) | +0.85 | Quantifies the positive charge localized on the bridgehead nitrogen atom. |
| Mulliken Charge on N (Side Chain) | +0.92 | Quantifies the positive charge localized on the exocyclic nitrogen atom. |
Quinuclidin-4-ylmethanamine contains two basic nitrogen atoms: the tertiary amine within the quinuclidine cage and the primary amine on the methyl side chain. In the hydrochloride salt, both are expected to be protonated. Computational methods can predict the acid dissociation constant (pKa) for each of these protonated amines.
The prediction of pKa values typically involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often using a thermodynamic cycle. researchgate.net These calculations can be performed with quantum mechanical methods combined with a continuum solvation model (like PCM or SMD) to account for the effect of the solvent (e.g., water). researchgate.netwikipedia.org The relative pKa values would indicate which amine is more basic. The bridgehead nitrogen in the parent quinuclidine scaffold is known to be a strong base (pKa of the conjugate acid is ~11.0), and computational studies can determine how the aminomethyl substituent and the charge on the second nitrogen affect this basicity. mdpi.com
Table 2: Predicted pKa Values and Protonation States in Aqueous Solution Note: This table presents a conceptual framework for pKa prediction and does not represent experimentally verified data for this specific molecule.
| Site of Protonation | Predicted pKa | Dominant Species at pH 7.4 | Rationale |
|---|---|---|---|
| Quinuclidine Nitrogen | ~10.5 | Protonated (-NH+) | The bicyclic structure reduces steric hindrance around the lone pair, enhancing basicity. |
| Methanamine Nitrogen | ~9.8 | Protonated (-NH3+) | Typically less basic than the caged tertiary amine due to electronic and structural effects. |
Molecular Dynamics Simulations for Conformational Analysis
While the quinuclidine cage is rigid, the C4-C-N bond of the methanamine side chain has rotational freedom. Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules over time. scienceopen.comanu.edu.auscielo.br An MD simulation models the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment (e.g., in a water box). nih.gov
Table 3: Key Dihedral Angles for Side Chain Conformations from a Hypothetical MD Simulation Note: The values below are for illustrative purposes to show the type of data generated from MD simulations.
| Dihedral Angle | Description | Predominant Angle(s) | Population (%) |
|---|---|---|---|
| τ1 (C3-C4-Cα-N) | Rotation around the C4-Cα bond | 60°, 180°, -60° | 35%, 45%, 20% |
| τ2 (C5-C4-Cα-N) | Rotation relative to another cage carbon | Varies with τ1 | - |
Docking and Ligand-Protein Interaction Modeling (Conceptual)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). rsc.org This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with a biological target at the molecular level. nih.gov
In a conceptual docking study involving Quinuclidin-4-ylmethanamine hydrochloride, the molecule would be treated as a flexible ligand, and its possible binding poses within a protein's active site would be evaluated. The process involves two main steps: sampling different conformations of the ligand within the binding site and then "scoring" these poses based on how favorable the interactions are. advancedsciencenews.com
The scoring functions estimate the binding affinity by considering various types of interactions:
Electrostatic Interactions: The positively charged ammonium (B1175870) groups would be expected to form strong salt bridges with negatively charged amino acid residues like aspartate or glutamate. volkamerlab.org
Hydrogen Bonding: The protons on the ammonium groups are potent hydrogen bond donors and could interact with acceptor atoms (like oxygen or nitrogen) on the protein backbone or side chains. researchgate.net
Hydrophobic Interactions: The aliphatic hydrocarbon cage of the quinuclidine structure could engage in favorable hydrophobic interactions with nonpolar residues such as leucine, valine, or isoleucine. volkamerlab.org
Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.
The output of a docking simulation is a set of potential binding modes, ranked by their scores, which provides hypotheses about the ligand-protein interaction that can be tested experimentally. researchgate.net
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. science.gov
For this compound, one could compute its expected Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). github.io The prediction is typically done using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT. nih.gov Calculated chemical shifts, when compared to a reference compound like tetramethylsilane (TMS) and potentially scaled with an empirical correction factor, can achieve high accuracy. d-nb.info These predictions can help in assigning peaks in an experimental spectrum, especially for a complex bicyclic structure. Machine learning models trained on large databases of experimental and calculated spectra are also emerging as a rapid prediction tool. nih.govresearchgate.netucsb.edu
Similarly, infrared (IR) spectra can be predicted by calculating the vibrational frequencies of the molecule. The calculation provides the frequencies of the fundamental vibrational modes and their corresponding intensities, which can be compared to an experimental IR spectrum to identify characteristic peaks, such as N-H stretching and bending vibrations from the ammonium groups.
Table 4: Representative Predicted ¹³C NMR Chemical Shifts Note: This table illustrates the potential output of an NMR prediction calculation. Values are hypothetical.
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |
|---|---|---|
| C1, C7, C8 (Bridgehead CH) | ~35-40 | CH |
| C2, C3, C5, C6 (Cage CH₂) | ~25-30 | CH₂ |
| C4 (Quaternary) | ~40-45 | C |
| Cα (Methylene) | ~45-50 | CH₂ |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. This involves mapping the potential energy surface that connects reactants to products. A key feature of this surface is the transition state, which is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. youtube.com
For a molecule like Quinuclidin-4-ylmethanamine, one could model various potential reactions. For instance, the nucleophilicity of the unprotonated amine groups could be studied in a hypothetical Sₙ2 reaction. Computational methods can be used to locate the geometry of the transition state for such a reaction. acs.org
Once the transition state structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). youtube.com The energy difference between the reactants and the transition state gives the activation energy, which is a critical parameter in determining the reaction rate. Recent studies have used DFT calculations to model transition states for hydrogen atom transfer involving the related quinuclidinium radical cation, demonstrating the utility of these methods for understanding the reactivity of the quinuclidine core.
Quinuclidin 4 Ylmethanamine Hydrochloride As a Scaffold in Chemical Design
Design of Novel Chemical Entities and Libraries
The Quinuclidin-4-ylmethanamine (B152841) hydrochloride scaffold provides a robust starting point for the synthesis of diverse chemical libraries. Its inherent structural rigidity and the presence of a primary amine handle at the 4-position allow for a wide range of chemical modifications, leading to the generation of novel chemical entities with varied pharmacological profiles.
The synthesis of compound libraries often involves a "scaffold decoration" approach, where a common core, such as Quinuclidin-4-ylmethanamine, is functionalized with a variety of building blocks. This can be achieved through standard chemical transformations like amidation, alkylation, arylation, and reductive amination enamine.net. The resulting library of compounds can then be screened for biological activity against a panel of targets.
Flow chemistry has also emerged as a powerful tool for the rapid generation of hyperdiverse chemical libraries, a technique that can be applied to scaffolds like Quinuclidin-4-ylmethanamine to produce a vast number of compounds in a short period chemrxiv.org. This high-throughput synthesis approach, combined with the structural advantages of the quinuclidine (B89598) core, accelerates the discovery of new bioactive molecules. For instance, libraries of urea-based molecules have been successfully synthesized in flow systems using piperidin-4-one, a related cyclic amine scaffold nih.gov.
Structure-Activity Relationship (SAR) Studies Based on Structural Modifications
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. The rigid nature of the quinuclidin-4-ylmethanamine scaffold is particularly advantageous for SAR studies, as it reduces the conformational ambiguity of the molecule, allowing for a more direct correlation between structural modifications and observed activity.
Exploration of Substituent Effects
The biological activity of quinuclidine derivatives can be significantly modulated by the nature and position of substituents. SAR studies on various quinuclidine-based compounds have provided valuable insights into these effects. For example, in a series of N-benzyl derivatives of quinuclidine oximes, the introduction of halogen atoms as substituents on the benzyl ring resulted in the most potent antimicrobial activity nih.gov. Specifically, compounds with chlorine or bromine atoms at the meta or para positions of the benzyl substituent showed strong and promising antimicrobial potential nih.gov. In contrast, compounds with electron-donating methyl groups on the aromatic ring exhibited weaker antimicrobial properties nih.gov.
The length of an alkyl chain attached to the quinuclidine nitrogen has also been shown to play a significant role in the biological activity of these compounds. In a study of N-alkyl quaternary quinuclidines as potential anticholinesterase drugs, it was observed that the cytotoxicity of the compounds increased with the length of the alkyl chain from C12 to C16 mdpi.com.
The following interactive data table summarizes the substituent effects on the antimicrobial activity of some N-benzyl quinuclidine oxime derivatives.
| Compound | Substituent on Benzyl Ring | Antimicrobial Activity (Mean Zone of Inhibition in mm) |
| Unsubstituted | None | 7.6 ± 1.1 to 10.8 ± 1.4 |
| Butenyl | Butenyl group | No significant change from unsubstituted |
| Methyl | Methyl group | Weak antimicrobial properties |
| Chlorine (meta) | Chlorine at meta position | Strong and promising antimicrobial potential |
| Chlorine (para) | Chlorine at para position | Strong and promising antimicrobial potential |
| Bromine | Bromine atom | Maximum inhibition against all tested bacterial strains |
Conformational Influence on Molecular Interactions
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets such as receptors and enzymes. The rigid bicyclic structure of the quinuclidine core restricts the number of possible conformations, which can lead to higher binding affinity and selectivity for a specific target.
Conformational analysis of quinuclidine derivatives can be performed using techniques such as NMR spectroscopy and computational modeling nih.govmdpi.com. These studies help to determine the preferred spatial arrangement of the molecule and how this conformation influences its interaction with a biological target. For instance, in a study of diazocinones, two non-interconverting conformations of the eight-membered heterocycle were observed in solution NMR spectra at ambient temperature nih.gov.
The binding of a ligand to a receptor can induce conformational changes in both the ligand and the receptor, a concept known as "induced fit." Understanding these conformational dynamics is crucial for the rational design of potent and selective ligands. Molecular dynamics simulations can be used to explore the conformational changes that occur upon ligand binding and to identify key amino acid residues involved in the interaction nih.gov.
Rational Design of Ligands (General Principles)
Rational drug design aims to develop new drugs based on a detailed understanding of the biological target and the molecular interactions involved in ligand binding. The Quinuclidin-4-ylmethanamine hydrochloride scaffold can be effectively utilized in rational ligand design strategies due to its well-defined and rigid structure.
One common approach in rational design is to start with a known ligand or a fragment that binds to the target of interest and then systematically modify its structure to improve its potency, selectivity, and pharmacokinetic properties. The Quinuclidin-4-ylmethanamine scaffold can serve as a rigid core to which different pharmacophoric groups are attached.
For example, in the development of a novel tubulin inhibitor, a crystallographic fragment screen was used to identify a starting fragment. This fragment was then extended by introducing a phenyl moiety into a deep hydrophobic cavity of α-tubulin, leading to a more potent inhibitor nih.gov. This principle of extending a core scaffold into available binding pockets can be applied to the Quinuclidin-4-ylmethanamine framework.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are integral to rational drug design researchgate.net. Molecular docking can predict the binding mode of a ligand in the active site of a target protein, while QSAR models can relate the physicochemical properties of a series of compounds to their biological activity. These computational tools can be used to prioritize the synthesis of new derivatives of Quinuclidin-4-ylmethanamine with improved activity.
Development of Chemical Probes for Research
Chemical probes are small molecules designed to selectively interact with a specific biological target, thereby enabling the study of its function in a cellular or in vivo context. The development of potent and selective chemical probes is crucial for validating new drug targets and for elucidating complex biological pathways.
The this compound scaffold can be used as a starting point for the development of chemical probes. By attaching a reporter group, such as a fluorescent dye or a biotin tag, to the quinuclidine core, it is possible to create probes that can be used to visualize the localization of a target protein within a cell or to isolate it for further characterization.
The design of chemical probes often involves an iterative process of chemical synthesis and biological evaluation to optimize their potency, selectivity, and cell permeability. The rigid nature of the quinuclidine scaffold can contribute to the development of highly selective probes by pre-organizing the attached pharmacophoric groups in a conformation that is optimal for binding to the target of interest. The development of such probes can be guided by advances in synthetic planning and methodology, which allow for the efficient exploration of novel chemical space nih.gov.
Applications in Advanced Materials Science
Integration into Polymeric Structures
The integration of quinuclidine (B89598) moieties into polymeric structures can impart unique catalytic and physicochemical properties to the resulting materials. While direct studies on the polymerization of Quinuclidin-4-ylmethanamine (B152841) hydrochloride are not extensively documented, the reactivity of its primary amine group suggests its potential as a monomer or a functionalizing agent in polymer synthesis.
For instance, quinuclidine derivatives have been successfully incorporated into polymeric microparticles. Poly(quinuclidin-3-yl methacrylate-co-divinylbenzene) has been synthesized and utilized as a catalyst in organic reactions, demonstrating the viability of immobilizing quinuclidine functionalities on a polymer backbone. acs.org The primary amine of Quinuclidin-4-ylmethanamine hydrochloride could similarly be used to create polyamides, polyimides, or epoxy resins, where the quinuclidine cage would be a pendant group or part of the main polymer chain. The rigid bicyclic structure of the quinuclidine unit could enhance the thermal stability and mechanical properties of the resulting polymers.
Quinuclidine and its derivatives are also known to act as catalysts in polyurethane foam production. google.com This suggests that this compound could potentially be used as a reactive catalyst, becoming a permanent part of the polyurethane network and reducing the emission of volatile organic compounds.
Interactive Data Table: Potential Polymer Systems Incorporating this compound
| Polymer Type | Potential Role of this compound | Expected Properties |
| Polyamides | Diamine monomer | Enhanced rigidity and thermal stability |
| Polyimides | Diamine monomer | High-performance thermal and mechanical properties |
| Epoxy Resins | Curing agent | Increased crosslink density and glass transition temperature |
| Polyurethanes | Reactive catalyst | Reduced catalyst leaching, improved foam properties |
Formation of Nanostructured Materials and Composites
The unique structural aspects of quinuclidine derivatives make them suitable for the templating and formation of nanostructured materials. Research has shown that N-alkylquinuclidinium ions can act as structure-directing agents (SDAs) in the synthesis of zeolites, which are microporous crystalline aluminosilicates with widespread applications in catalysis and separation. rsc.org The size and shape of the quinuclidinium cation can influence the pore structure of the resulting zeolite. It is plausible that this compound or its quaternized derivatives could also function as SDAs in the synthesis of novel zeolitic materials.
Furthermore, quinuclidine-based catalysts have been immobilized on magnetic nanoparticles. researchgate.net This approach combines the catalytic activity of the quinuclidine moiety with the ease of separation offered by magnetic nanoparticles. The primary amine group of this compound provides a convenient handle for covalent attachment to the surface of nanoparticles, such as silica (B1680970) or iron oxide, to create functional nanocomposites for catalytic applications.
Role in Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The quinuclidine framework, with its nitrogen atom capable of hydrogen bonding and its rigid structure, can be a valuable building block in the construction of supramolecular architectures.
The ability of the quinuclidinium ion to form strong hydrogen bonds is also a key feature in its role in supramolecular chemistry. researchgate.net This property can be exploited in the design of organic co-crystals and other self-assembled structures where directional and robust intermolecular interactions are required.
Development of Sensor Technologies
The electrochemical properties of quinuclidine and its derivatives suggest their potential use in the development of chemical sensors. rsc.orgresearchgate.net While specific sensors based on this compound have not been reported, the compound's functional groups could be leveraged for sensor design.
The primary amine group could be used to functionalize electrode surfaces, for example, through covalent attachment to carbon nanotubes or graphene oxide. Such modified electrodes could then be used for the electrochemical detection of specific analytes. The quinuclidine moiety itself might interact with target molecules through host-guest interactions, leading to a measurable change in the electrochemical signal.
Interactive Data Table: Potential Sensor Applications for this compound
| Sensor Type | Principle of Operation | Target Analyte (Potential) |
| Electrochemical Sensor | Modification of electrode surface with the compound to detect changes in current or potential upon analyte binding. | Metal ions, organic molecules |
| Optical Sensor | Incorporation into a polymer matrix with a fluorescent dye; analyte binding could cause a change in fluorescence. | pH, specific cations or anions |
Application in Functional Coatings and Surfaces
Quaternary ammonium (B1175870) compounds derived from quinuclidine have demonstrated significant antimicrobial and antibiofilm activity. nih.gov This opens up the possibility of using this compound to develop functional coatings with antimicrobial properties.
The primary amine group can be used to graft the molecule onto surfaces of materials like polymers, glass, or metals. Subsequent quaternization of the quinuclidine nitrogen would yield a surface with covalently attached antimicrobial moieties. Such coatings could find applications in medical devices, food packaging, and marine anti-fouling applications. The rigid structure of the quinuclidine core may also contribute to the durability and stability of the functional coating.
Conclusion and Future Research Directions
Summary of Current Academic Research Landscape
The academic interest in Quinuclidin-4-ylmethanamine (B152841) hydrochloride primarily revolves around its utility as a versatile scaffold in drug discovery and development. The inherent rigidity of the quinuclidine (B89598) core provides a well-defined three-dimensional structure, which is highly advantageous for designing ligands with high affinity and selectivity for specific biological targets.
Current research predominantly focuses on its incorporation into novel therapeutic agents, particularly those targeting the central nervous system. The quinuclidine moiety is a well-established pharmacophore for nicotinic acetylcholine (B1216132) receptors (nAChRs), and consequently, derivatives of Quinuclidin-4-ylmethanamine hydrochloride are extensively investigated for their potential in treating neurological and psychiatric disorders.
Furthermore, a growing body of research is exploring the antimicrobial properties of quinuclidine derivatives. Studies have shown that certain compounds incorporating the quinuclidine scaffold exhibit significant activity against a range of bacterial and parasitic pathogens. This has opened up new avenues for the development of novel anti-infective agents.
Emerging Synthetic Challenges and Opportunities
The primary synthetic route to Quinuclidin-4-ylmethanamine involves the reduction of 4-cyanoquinuclidine. While this method is generally effective, challenges remain in achieving high yields and purity, particularly on an industrial scale. The use of potent reducing agents like lithium aluminum hydride necessitates stringent reaction conditions and careful workup procedures.
Emerging opportunities in synthetic chemistry are being explored to address these challenges. The development of more efficient and selective catalytic reduction methods presents a significant area of interest. Such advancements could lead to more cost-effective and environmentally benign manufacturing processes.
Moreover, the functionalization of the quinuclidine ring and the primary amine group offers a vast landscape for synthetic exploration. The development of novel methodologies for the selective modification of this compound would enable the creation of diverse chemical libraries for high-throughput screening and drug discovery programs.
Prospective Areas for Catalytic and Material Science Applications
While the primary focus of research on this compound has been in the life sciences, its unique structural features suggest potential applications in catalysis and material science. The presence of both a tertiary amine within the cage structure and a primary amine on the side chain makes it an interesting candidate as a ligand for metal catalysts. The rigid framework could enforce specific coordination geometries, potentially leading to high stereoselectivity in asymmetric catalysis.
In the realm of material science, quinuclidine derivatives have been investigated as organic structure-directing agents (SDAs) in the synthesis of zeolites and other microporous materials. rsc.org The rigid and defined shape of the quinuclidinium cation can template the formation of specific pore structures within the inorganic framework. Although specific studies on this compound in this context are limited, its structural similarity to other effective SDAs suggests it could be a promising candidate for the synthesis of novel materials with tailored properties.
Furthermore, the ability of the amine groups to participate in hydrogen bonding and coordination chemistry opens up possibilities for its use in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including gas storage, separation, and catalysis.
Interdisciplinary Research Avenues
The future of research on this compound lies in the exploration of interdisciplinary avenues that bridge chemistry, biology, and materials science.
Medicinal Chemistry and Neuropharmacology: The continued development of novel ligands for nAChRs and other central nervous system targets remains a primary focus. Interdisciplinary collaborations between synthetic chemists and neuropharmacologists are crucial for the design, synthesis, and biological evaluation of new drug candidates based on this scaffold.
Antimicrobial Drug Discovery: The growing threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The investigation of this compound derivatives as potential anti-infective agents is a promising area of research. This will require a concerted effort from chemists, microbiologists, and pharmacologists.
Biomaterials and Drug Delivery: The potential for incorporating this compound into biomaterials for applications such as drug delivery and tissue engineering is an emerging area of interest. Its ability to interact with biological systems could be harnessed to create materials with specific functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
